Cas no 1258612-90-6 (5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid)

5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid
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- インチ: 1S/C13H7F4NO3/c14-9-6-18-10(5-8(9)12(19)20)7-3-1-2-4-11(7)21-13(15,16)17/h1-6H,(H,19,20)
- InChIKey: YPHVKLHKWVTRMB-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=C1C(=O)O)C1C=CC=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 377
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 59.4
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023027109-250mg |
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid |
1258612-90-6 | 97% | 250mg |
$666.40 | 2023-09-03 | |
Alichem | A023027109-500mg |
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid |
1258612-90-6 | 97% | 500mg |
$1048.60 | 2023-09-03 | |
Alichem | A023027109-1g |
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid |
1258612-90-6 | 97% | 1g |
$1713.60 | 2023-09-03 |
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acidに関する追加情報
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic Acid (CAS 1258612-90-6): A Comprehensive Overview
5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258612-90-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of fluorinated isonicotinic acid derivatives, which are known for their unique chemical properties and broad applications. The presence of both fluoro and trifluoromethoxy groups in its structure enhances its reactivity and biological activity, making it a valuable intermediate in drug discovery and material science.
The molecular formula of 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid is C13H7F4NO3, with a molecular weight of 301.20 g/mol. Its structure features a pyridine ring substituted with a carboxylic acid group, a fluoro group, and a trifluoromethoxy-substituted phenyl ring. This combination of functional groups contributes to its distinct physicochemical properties, such as moderate solubility in polar organic solvents and stability under ambient conditions.
One of the most notable applications of 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid is in the development of small-molecule therapeutics. Researchers have explored its potential as a building block for kinase inhibitors and anti-inflammatory agents, owing to its ability to modulate protein-protein interactions. The trifluoromethoxy group is particularly valuable in medicinal chemistry, as it often improves metabolic stability and membrane permeability of drug candidates.
In recent years, the demand for fluorinated compounds like 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid has surged due to their applications in crop protection and material science. The agrochemical industry has shown interest in this compound for developing novel pesticides and herbicides, as the fluoro and trifluoromethoxy groups can enhance the bioactivity and selectivity of these products. Additionally, its derivatives have been investigated for use in liquid crystals and organic electronics, where their unique electronic properties are advantageous.
The synthesis of 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions, including cross-coupling and functional group transformations. Researchers often employ palladium-catalyzed reactions to construct the pyridine-phenyl linkage, followed by fluorination and carboxylation steps. The purity and yield of the final product are critical for its applications, and advanced analytical techniques like HPLC and NMR spectroscopy are used for quality control.
From a market perspective, 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid is considered a high-value intermediate with growing demand in the pharmaceutical and agrochemical sectors. Its price and availability can vary depending on the scale of production and the purity required. Manufacturers and suppliers often provide custom synthesis services to meet the specific needs of research institutions and industrial clients. The compound is typically supplied as a white to off-white powder and should be stored under inert conditions to maintain its stability.
Environmental and safety considerations for 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid are in line with standard laboratory practices for handling organic compounds. While it is not classified as highly hazardous, proper personal protective equipment (PPE) such as gloves and goggles should be used during handling. Disposal should comply with local regulations for chemical waste, with particular attention to avoiding release into waterways due to its potential persistence.
Recent advancements in green chemistry have also impacted the production and applications of 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid. Researchers are exploring more sustainable synthetic routes that reduce the use of hazardous reagents and minimize waste generation. This aligns with the growing trend toward environmentally friendly chemical processes in both academia and industry.
For researchers working with 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid, it's important to consult the latest literature for updates on its applications and handling. The compound's unique structure continues to inspire novel research directions, particularly in the fields of medicinal chemistry and material science. As the understanding of fluorinated compounds deepens, the potential uses of this interesting molecule are likely to expand further.
In conclusion, 5-Fluoro-2-(2-(trifluoromethoxy)phenyl)isonicotinic acid (CAS 1258612-90-6) represents an important class of fluorinated aromatic compounds with diverse applications. Its unique combination of functional groups makes it valuable for pharmaceutical development, agrochemical research, and advanced materials. As synthetic methodologies improve and new applications are discovered, this compound is expected to maintain its relevance in chemical research and industrial applications for years to come.
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